molecular formula C12H16O4 B1621178 1-(2,3,4-Trihydroxyphenyl)hexan-1-one CAS No. 43043-26-1

1-(2,3,4-Trihydroxyphenyl)hexan-1-one

Cat. No.: B1621178
CAS No.: 43043-26-1
M. Wt: 224.25 g/mol
InChI Key: GXMUVYYUELEOSI-UHFFFAOYSA-N
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Description

Structural Classification and General Significance of Trihydroxyphenyl Ketones

1-(2,3,4-Trihydroxyphenyl)hexan-1-one belongs to the family of trihydroxyphenyl ketones. These are aromatic ketones characterized by a phenyl ring substituted with three hydroxyl (-OH) groups and a ketone (=O) functional group. The specific arrangement of the hydroxyl groups on the phenyl ring, along with the nature of the acyl chain, significantly influences the compound's chemical and physical properties.

The trihydroxyphenyl moiety can exist in several isomeric forms, with the most common being the 2,4,6- (phloroglucinol), 3,4,5- (gallic acid), and 2,3,4- (pyrogallol) substitution patterns. This compound features the pyrogallol (B1678534) arrangement. The presence of multiple hydroxyl groups makes these compounds strong hydrogen bond donors and acceptors, which affects their solubility and interaction with biological targets.

Trihydroxyphenyl ketones are of significant interest in various research fields due to their well-documented biological activities. For instance, compounds like 2',4',6'-trihydroxyacetophenone and gallacetophenone (2',3',4'-trihydroxyacetophenone) are known for their roles as intermediates in the biosynthesis of various natural products and as valuable synthons in medicinal chemistry. nih.govnih.gov The antioxidant properties of the trihydroxyphenyl group are a key area of investigation, as these compounds can act as potent radical scavengers. nih.gov

Overview of Current Research Trajectories for this compound and Related Hexan-1-one Derivatives

Direct academic research focusing exclusively on this compound is limited. However, by examining studies on closely related structures, we can infer potential research directions.

Biosynthetic and Synthetic Research: A related compound, (2,4,6-trihydroxyphenyl)-1-hexan-1-one (THPH), is believed to be a biosynthetic precursor to a chlorinated signal molecule known as differentiation-inducing factor 1 (DIF-1) in the slime mold Dictyostelium discoideum. cymitquimica.com This suggests that this compound could also be a subject of interest in biosynthetic pathway elucidation. The synthesis of related acylcatechols, such as 1-(3,4-dihydroxyphenyl)hexan-1-one, has been reported, often with the goal of screening for biological activities. nih.gov

Antimicrobial and Antifungal Activities: Hexan-1-one derivatives are being explored for their antimicrobial potential. Studies on various synthetic derivatives have shown promising activity against a range of bacteria and fungi. scbt.com For example, hexane extracts of certain plants containing related compounds have demonstrated antibacterial and antifungal properties. rti.orgmdpi.com This suggests that this compound could be investigated for similar activities.

Antioxidant and Cytotoxic Potential: The trihydroxyphenyl moiety is a well-established pharmacophore for antioxidant activity. Research on various trihydroxyphenyl derivatives consistently demonstrates their capacity to scavenge free radicals. nih.gov Furthermore, some hydroxylated ketone derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines, indicating another potential research avenue for this compound. nih.govnih.gov There is also interest in related compounds as potential urease inhibitors. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4-trihydroxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-4-5-9(13)8-6-7-10(14)12(16)11(8)15/h6-7,14-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUVYYUELEOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384311
Record name 1-(2,3,4-trihydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43043-26-1
Record name 1-(2,3,4-trihydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation

Identification and Detection in Biological Systems

While the direct isolation of 1-(2,3,4-Trihydroxyphenyl)hexan-1-one in its free form is not extensively documented in readily available scientific literature, derivatives and structurally related compounds have been identified in plant metabolomes.

Research into the chemical constituents of the Pedicularis genus, a group of hemiparasitic plants, has led to the identification of various secondary metabolites. Notably, a study on Pedicularis kansuensis has reported the presence of a complex glycoside derivative of a structurally similar compound. cabidigitallibrary.orgresearchgate.netmdpi.com This finding points to the biosynthesis of a 1-(2,3,4-trihydroxyphenyl)ethyl moiety within this plant species, which is then further elaborated into a more complex molecule. mdpi.com

The genus Pedicularis is a rich source of various classes of natural products, including iridoid glycosides, phenylethanoid glycosides, and flavonoids. kg.ac.rsresearchgate.netnih.gov The identification of these compounds often involves detailed spectroscopic analysis of extracts from the plant material. scielo.br

Table 1: Derivatives of 1-(2,3,4-Trihydroxyphenyl)ethanone identified in Pedicularis species
Compound NamePlant SourceKey Structural Features
1-(2,3,4-trihydroxyphenyl)ethyl-3-O-rhamnose-4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]-glucopyranosidePedicularis kansuensisA glycoside of 1-(2,3,4-trihydroxyphenyl)ethanone, featuring rhamnose, glucose, and a caffeoyl group.
1-(2,3,4-trihydroxyphenyl)ethyl-3-O-rhamnose-4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]-6-[(2E)-3-(3,4-dihydroxy-phenyl)-2-propenoate]-glucopyranosidePedicularis kansuensisSimilar to the above compound, with an additional caffeoyl group attached to the glucose moiety.

Methodologies for Natural Product Isolation

The isolation of phenolic compounds like this compound and its derivatives from natural sources follows a general procedure involving extraction and chromatographic purification. The specific methods can be adapted based on the polarity and stability of the target compound.

The initial step typically involves the extraction of the dried and powdered plant material with a polar solvent. nih.gov Methanol or ethanol are commonly used for this purpose. nih.gov This is followed by a series of fractionation and purification steps to isolate the individual compounds. Liquid-liquid partitioning can be used to separate compounds based on their differential solubility in immiscible solvents.

Subsequent purification is achieved through various chromatographic techniques. Column chromatography using stationary phases like silica gel or Sephadex is a common method for the initial separation of the crude extract. mdpi.com For further purification and isolation of pure compounds, High-Performance Liquid Chromatography (HPLC), often in a preparative or semi-preparative mode, is employed. nih.gov

Table 2: General Methodologies for the Isolation of Phenolic Compounds from Plant Material
StepDescriptionCommon Techniques and Reagents
1. ExtractionThe plant material is treated with a solvent to dissolve the target compounds.Maceration, Soxhlet extraction, or ultrasonication with solvents like ethanol, methanol, or hydroalcoholic mixtures.
2. FractionationThe crude extract is partitioned to separate compounds into broader groups based on polarity.Liquid-liquid extraction using solvents such as n-hexane, ethyl acetate, and n-butanol.
3. Chromatographic PurificationThe fractions are subjected to various chromatographic methods to isolate individual compounds.Column chromatography (Silica gel, Sephadex LH-20), High-Performance Liquid Chromatography (HPLC).
4. Structure ElucidationThe chemical structure of the isolated pure compound is determined.Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthetic Chemistry and Derivatization

Chemical Synthesis Approaches for 1-(2,3,4-Trihydroxyphenyl)hexan-1-one

The direct synthesis of this compound is not extensively documented in dedicated literature. However, its structure, an acyl-substituted pyrogallol (B1678534), suggests that its synthesis can be achieved through established chemical reactions commonly used for creating hydroxyaryl ketones. The two most probable synthetic routes are the Friedel-Crafts acylation of pyrogallol and the Fries rearrangement of a pyrogallol ester.

Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org For the synthesis of this compound, pyrogallol (1,2,3-trihydroxybenzene) would serve as the aromatic substrate and hexanoyl chloride as the acylating agent. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation. youtube.com

The reaction proceeds via the formation of a highly electrophilic acylium ion (R-C=O⁺) from the reaction between the acyl chloride and the Lewis acid. mdpi.comkhanacademy.org This electrophile is then attacked by the electron-rich pyrogallol ring. A major challenge in the Friedel-Crafts acylation of highly activated phenols like pyrogallol is controlling the regioselectivity and preventing side reactions such as O-acylation and polyacylation. The hydroxyl groups are strong activating groups, making the ring highly nucleophilic, but they can also complex with the Lewis acid catalyst, potentially deactivating the ring or directing the substitution. nih.gov To circumvent these issues, protection of the hydroxyl groups, for instance as methoxy (B1213986) or benzyloxy ethers, is a common strategy. Following the acylation, a deprotection step would be required to yield the final trihydroxyphenyl ketone.

Fries Rearrangement: An alternative pathway is the Fries rearrangement, which converts a phenolic ester into a hydroxyaryl ketone using a Lewis or Brønsted acid catalyst. sigmaaldrich.comorganic-chemistry.org In this approach, pyrogallol would first be esterified with hexanoic acid or its derivative to form pyrogallol trihexanoate. This ester would then be subjected to rearrangement conditions. The reaction typically requires heating in the presence of a catalyst like AlCl₃. sigmaaldrich.com The Fries rearrangement can yield a mixture of ortho and para isomers, and the product distribution can often be controlled by reaction parameters such as temperature and solvent. organic-chemistry.org For pyrogallol, the rearrangement would lead to the migration of an acyl group from a phenolic oxygen to a carbon atom on the aromatic ring. A subsequent hydrolysis step liberates the hydroxyl groups to afford the target ketone. A photo-Fries rearrangement, which uses UV light and avoids a catalyst, is also a potential, though less common, alternative. sigmaaldrich.com

A synthetic patent for the related compound 2,3,4-trihydroxybenzaldehyde (B138039) from pyrogallol highlights a three-step process involving phenolic hydroxyl protection, formylation, and subsequent deprotection, underscoring the necessity of protecting groups to achieve high yields and purity for such sensitive compounds. google.com

Synthesis of Analogues and Derivatives Bearing the 2,3,4-Trihydroxyphenyl Moiety

The 2,3,4-trihydroxyphenyl core is a valuable building block for creating a variety of biologically active molecules. Synthetic efforts have focused on incorporating this moiety into different scaffolds, including acetophenones, chalcones, and complex multivalent structures.

Acetophenones: The synthesis of 2',3',4'-trihydroxyacetophenone, a close analogue of the title compound, is a key step for building more complex derivatives. A primary method for its preparation is the Fries rearrangement of pyrogallol triacetate. sigmaaldrich.com This reaction involves heating the triacetate ester of pyrogallol with a Lewis acid, which induces migration of an acetyl group to the aromatic ring to form the ketone.

Chalcones: Chalcones are biogenetic precursors of flavonoids and consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. researchgate.netresearchgate.net They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025). ajrconline.org To synthesize chalcones bearing the 2,3,4-trihydroxyphenyl moiety, 2',3',4'-trihydroxyacetophenone is used as the ketone precursor. This is reacted with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding chalcones. researchgate.netajrconline.org The reactivity of the hydroxyl groups often necessitates their protection prior to condensation, followed by a deprotection step.

The table below summarizes the key synthetic reactions for preparing these building blocks.

Product TypeStarting Material(s)Key ReactionCatalyst/Reagents
Hydroxyaryl KetonePhenol + Acyl HalideFriedel-Crafts AcylationLewis Acid (e.g., AlCl₃)
Hydroxyaryl KetonePhenolic EsterFries RearrangementLewis Acid (e.g., AlCl₃)
ChalconeAcetophenone + BenzaldehydeClaisen-Schmidt CondensationBase (e.g., NaOH, KOH)

The 2,3,4-trihydroxyphenyl moiety is a key component in the design of synthetic polyphenols and multivalent agents aimed at mimicking the biological activity of natural tannins. These complex molecules are constructed by attaching multiple copies of the polyphenolic subunit to a central scaffold.

Research has described the synthesis of multivalent agents where different multibranched cores, such as those derived from pentaerythritol (B129877), are used to spatially distribute synthetic polyphenolic units. nih.govresearchgate.net In these syntheses, a linker, often an amide group, is used to connect the 2,3,4-trihydroxyphenyl moiety to the central scaffold. For example, a tetrapodal compound bearing four N-(2,3,4-trihydroxyphenyl)amide groups has been synthesized and shown to possess significant biological activity. nih.govresearchgate.net The synthesis involves creating a carboxylic acid-functionalized scaffold which is then coupled with 2,3,4-trihydroxyaniline or a related amine derivative. Preliminary structure-activity relationship (SAR) studies of these compounds emphasize the importance of the 1-substituted 2,3,4-trihydroxyphenyl moiety, the nature of the linker, and the multivalent presentation for biological efficacy. researchgate.net

Methodological Advancements in Trihydroxyphenyl Compound Synthesis

Recent years have seen significant progress in the synthesis of polyphenolic compounds, driven by the need for more efficient, sustainable, and scalable methods. acs.org

Catalysis and Reaction Conditions: In the realm of Friedel-Crafts reactions, advancements include the development of milder and more selective catalysts to overcome the limitations of traditional Lewis acids. nih.gov Heteropoly acids and metal triflates have been explored as reusable and more environmentally benign catalysts. google.com Furthermore, novel reaction media, such as hexafluoroisopropanol (HFIP), have been shown to mediate metal-free three-component Friedel-Crafts transformations under mild conditions. nih.gov Cascade reactions, such as the Prins/Friedel-Crafts cyclization, offer expedient routes to complex polycyclic structures containing phenolic moieties. beilstein-journals.org

Biocatalysis and Microbial Synthesis: A major area of advancement is the use of microbial systems for polyphenol production. Metabolic engineering and synthetic biology approaches are being used to create microbial "cell factories" capable of producing polyphenols and their derivatives. researchgate.netfrontiersin.org These methods provide a sustainable alternative to traditional plant extraction and chemical synthesis. nih.gov Key strategies involve modular pathway design, CRISPR-based gene editing for optimizing metabolic flux, and the development of co-culture systems to enhance production efficiency. nih.govresearchgate.net While still an emerging field, microbial synthesis holds promise for the cost-effective and scalable production of complex polyphenols. nih.gov

Delivery Systems: Research is also focusing on the development of advanced delivery systems for polyphenols. One innovative strategy involves the synthesis of protein-polyphenol or metal-phenolic networks. rsc.org These systems can enhance the stability and bioavailability of the polyphenolic compounds. For instance, quinones formed from the oxidation of polyphenols can covalently bind to proteins, creating a stable delivery vehicle. rsc.org

Structure Activity Relationship Sar Studies of 1 2,3,4 Trihydroxyphenyl Hexan 1 One and Its Analogues

SAR of Compounds Containing the 2,3,4-Trihydroxyphenyl Moiety

The 2,3,4-trihydroxyphenyl group, also known as a pyrogallol (B1678534) substituent, is a key pharmacophore whose biological activity is significantly influenced by the arrangement of its hydroxyl (-OH) groups and the nature of its attached side chain. The ortho-positioning of hydroxyl groups (at C2 and C3) allows for potential intramolecular hydrogen bonding and metal chelation, which can distinctly modulate the compound's properties compared to other substitution patterns.

The side chain attached to the 2,3,4-trihydroxyphenyl ring plays a pivotal role in determining the molecule's biological profile. While direct SAR studies on the hexan-1-one side chain of the title compound are limited, research on related structures, such as 2,3,4-trihydroxybenzaldehyde (B138039), provides valuable insights.

For instance, converting the aldehyde group of 2,3,4-trihydroxybenzaldehyde into O-benzyl oxime derivatives has been shown to yield compounds with dual functionality as aldose reductase (ALR2) inhibitors and antioxidants. mdpi.com The study highlighted that the polyhydroxy substitution pattern on the benzaldehyde (B42025) fragment was crucial for both activities. mdpi.com Specifically, (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and its 4-methoxybenzyl analogue emerged as the most effective dual-acting agents. mdpi.com Furthermore, carbohydrazone derivatives of 2,3,4-trihydroxybenzaldehyde have demonstrated antimicrobial activity against various bacteria and fungi, indicating that transformation of the carbonyl group can introduce entirely new biological functions. sigmaaldrich.com

These findings suggest that the hexan-1-one side chain in 1-(2,3,4-trihydroxyphenyl)hexan-1-one is a critical determinant of its activity. Modifications to the hexyl chain length, the introduction of double bonds, or transformation of the keto group could lead to analogues with altered potency or different biological targets.

The specific arrangement of hydroxyl groups on the phenyl ring is fundamental to a compound's biological activity, particularly its antioxidant potential. Comparing the 2,3,4-trihydroxy (pyrogallol) pattern with the 3,4,5-trihydroxy (gallol) pattern reveals significant differences.

Studies on trihydroxyflavones have established that an ortho-dihydroxy arrangement is a key requirement for effective free radical scavenging. mdpi.com Research on various phenolic acids demonstrated that the number and position of hydroxyl groups strongly influence antioxidant capacity. researchgate.net For example, while 3,4,5-trihydroxyphenylacetic acid was found to be a highly potent radical scavenger, 3,4-dihydroxyphenylacetic acid proved more effective in a lipid peroxidation assay, indicating that activity is context-dependent. researchgate.net

Another study on hydroxybenzoic acids revealed that hydroxylation at the meta-positions (C3 and C5) was crucial for high antioxidant activity. nih.gov Interestingly, the addition of a hydroxyl group at the para-position (C4) to create a 3,4,5-trihydroxy pattern led to a decrease in antioxidant activity compared to the 3,5-dihydroxybenzoic acid structure. nih.gov In a direct comparison of benzaldehyde oxime derivatives, compounds featuring the 2,3,4-trihydroxy pattern were more effective as dual ALR2 inhibitors and antioxidants than their 3,4,5-trihydroxy counterparts. mdpi.com

These findings underscore that the 2,3,4-trihydroxyphenyl moiety, with its vicinal hydroxyl groups, possesses a distinct electronic and steric profile compared to the more symmetrical 3,4,5-trihydroxyphenyl isomer, leading to differentiated biological activities.

Table 1: Comparative Bioactivities of Trihydroxyphenyl Isomers

Compound Class2,3,4-Trihydroxy Pattern Activity3,4,5-Trihydroxy Pattern ActivityKey FindingReference
Benzaldehyde OximesMore effective as dual ALR2 inhibitors and antioxidants.Less effective compared to the 2,3,4-isomer.The 2,3,4-substitution pattern was superior for the tested dual activities. mdpi.com
Phenolic Acids(Not directly tested)3,4,5-Trihydroxyphenylacetic acid was the most potent radical scavenger.The number and position of -OH groups strongly influence antioxidant activity. researchgate.net
Hydroxybenzoic Acids(Not directly tested, but ortho-dihydroxy is known to be important)Less active than 3,5-dihydroxybenzoic acid, suggesting the C4-OH reduces activity in this context.Meta-positioning of hydroxyl groups appears critical for high antioxidant activity in this class. nih.gov

Comparative SAR with Structurally Related Hexan-1-one Isomers

Comparing this compound with its structural isomers provides deeper insight into how the placement of hydroxyl groups on the aromatic ring dictates biological function. The isomers discussed below are central to understanding cell differentiation and signaling.

1-(2,4,6-Trihydroxyphenyl)hexan-1-one (THPH), an isomer of the title compound, is a naturally occurring polyketide. ebi.ac.uk Its primary known biological role is that of a biosynthetic precursor to Differentiation-Inducing Factor 1 (DIF-1) in the cellular slime mold Dictyostelium discoideum. ebi.ac.uk Living cells convert THPH into the active signaling molecule DIF-1 through sequential chlorination and methylation steps. ebi.ac.uk The enzymatic chlorination of THPH is catalyzed by a flavin-dependent halogenase and is highly specific, occurring before O-methylation. ebi.ac.uk In a study comparing the effects of various DIF-1 related compounds, THPH itself was found to be a nonbioactive analog in the context of antiproliferative activity against certain cell lines.

The bioactivity of THPH is therefore differentiated from its downstream products; it serves as an inactive substrate that is transformed into highly potent signaling molecules. This contrasts with a synthetic derivative, TH-DIF-1, which was found to promote chemotaxis, an opposing effect to DIF-1's suppressive action. nih.govmdpi.com This highlights how the core THPH structure can be modified to produce compounds with widely divergent activities.

The DIF family of molecules, which are chlorinated and methylated derivatives of THPH, provides a classic case study in SAR. These compounds are vital for inducing stalk cell differentiation in Dictyostelium discoideum. mdpi.comnih.gov

Differentiation-Inducing Factor 1 (DIF-1) , or 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one, is the most potent endogenous factor for inducing stalk cell differentiation. mdpi.com Beyond its role in slime molds, DIF-1 exhibits significant antiproliferative, anti-leukemic, and glucose uptake-promoting activities in mammalian cells. nih.govresearchgate.netmdpi.com Its structure contains two chlorine atoms and a methoxy (B1213986) group on the phenyl ring.

Differentiation-Inducing Factor 3 (DIF-3) , or 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one, is the primary metabolite of DIF-1, formed by enzymatic dechlorination. nih.gov This single structural change—the loss of one chlorine atom—drastically reduces its stalk-inducing activity to only about 5% of that of DIF-1. mdpi.com Furthermore, while DIF-1 suppresses chemotaxis, DIF-3 has no effect on this process. nih.gov This demonstrates the critical importance of the second chlorine atom at the C5 position for high-potency stalk differentiation and chemotactic modulation. Despite its reduced activity in Dictyostelium, DIF-3 retains antiproliferative effects in mammalian cells. mdpi.com

Chlorinated THPH Intermediates (Cl-THPH and Cl2-THPH) : The biosynthesis of DIF-1 from THPH involves chlorinated intermediates. (3-chloro-2,4,6-trihydroxyphenyl)hexan-1-one (Cl-THPH) is an identified intermediate precursor. ebi.ac.uk The subsequent addition of a second chlorine would produce a dichlorinated THPH (Cl2-THPH). The final step, methylation of the C4-hydroxyl group, is essential to yield the highly active DIF-1. The absence of this methoxy group in the chlorinated THPH precursors renders them mere intermediates, underscoring the methoxy group's contribution to the final biological activity of DIF-1.

The SAR of the DIF family clearly illustrates that the degree of chlorination and the presence of a C4-methoxy group are the primary determinants of biological potency and function in Dictyostelium.

Table 2: Structure-Activity Relationship of DIF-1 and Related Compounds

CompoundStructureKey Structural FeaturesBiological Activity (in Dictyostelium)Reference
THPH 1-(2,4,6-Trihydroxyphenyl)hexan-1-oneTrihydroxy phenyl ring, no chlorine.Biosynthetic precursor; largely inactive itself. ebi.ac.uk
Cl-THPH 1-(3-Chloro-2,4,6-trihydroxyphenyl)hexan-1-oneMonochlorinated, trihydroxy phenyl ring.Biosynthetic intermediate. ebi.ac.uk
DIF-3 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-oneMonochlorinated, dihydroxy, C4-methoxy group.~5% of DIF-1's stalk-inducing activity. No effect on chemotaxis. mdpi.com
DIF-1 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-oneDichlorinated, dihydroxy, C4-methoxy group.Most potent stalk-inducer. Suppresses chemotaxis. mdpi.comnih.gov

In Vitro and Preclinical Biological Investigations of 1 2,3,4 Trihydroxyphenyl Hexan 1 One and Analogues

Biological Activities Associated with the 2,3,4-Trihydroxyphenyl Moiety

The 2,3,4-trihydroxyphenyl structural motif is a key pharmacophore that imparts significant biological activities to the molecules in which it is present. These activities are largely attributed to the arrangement of the hydroxyl groups on the phenyl ring, which facilitates interactions with biological targets.

Anti-HIV Activity of Synthetic Polyphenols Incorporating this Moiety

Research into synthetic polyphenols has identified the 1-substituted 2,3,4-trihydroxyphenyl moiety as a crucial component for anti-HIV activity. nih.govmdpi.com Studies on multivalent agents, where multiple 2,3,4-trihydroxyphenyl units are attached to a central scaffold, have demonstrated notable selective activity against HIV-1. nih.govmdpi.com

A study involving multibranched scaffolds derived from pentaerythritol (B129877) showed that a tetrapodal compound bearing four N-(2,3,4-trihydroxyphenyl)amide groups exhibited significant anti-HIV-1 activity, with EC50 values in the micromolar range. nih.govmdpi.com This activity is comparable to that of some of the most potent anti-HIV tannins. nih.gov Structure-activity relationship (SAR) studies have underscored the importance of the 1-substituted 2,3,4-trihydroxyphenyl moiety, the amide linker, and the multivalent architecture of these molecules. nih.govmdpi.com The anti-HIV activity was found to increase with the number of polyphenolic moieties, highlighting the benefit of a multibranched design. mdpi.com Furthermore, the 2,3,4-trihydroxyphenyl group was found to be superior to the naturally occurring gallate group (3,4,5-trihydroxybenzoyl moiety) in conferring anti-HIV activity. mdpi.com

Other studies have also highlighted the potential of various heterocyclic compounds incorporating dihydroxyphenyl and trihydroxyphenyl moieties as anti-HIV agents, targeting different viral enzymes and processes. nih.govplos.org

Antioxidant Properties of Related Trihydroxyphenyl Derivatives

The arrangement of hydroxyl groups on the phenyl ring is a key determinant of the antioxidant capacity of phenolic compounds. Trihydroxyphenyl derivatives are recognized for their potent antioxidant and radical-scavenging activities.

A study on a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid demonstrated powerful radical scavenging activity, with most compounds being more effective than vitamin C. newswise.com The antioxidant activity was evaluated using various in vitro models, including ABTS and DPPH radical scavenging assays, as well as FTC and TBA anti-lipid peroxidation assays. newswise.com The results indicated that the number of phenolic hydroxyl groups and the length of the methylene (B1212753) linker in the N-arylalkyl group of the amide influence the inhibitory activity on lipid peroxidation. newswise.com

Another investigation into dihydroxy- and trihydroxyphenolic acids concluded that the number of phenolic groups and the type of the alkyl spacer between the carboxylic acid and the aromatic ring strongly influence the antioxidant activity. researchgate.net All the tested compounds acted as radical scavengers, with 3,4,5-trihydroxyphenylacetic acid being the most potent in this regard. researchgate.net

Cellular and Molecular Mechanisms of Action (Derived from Related Analogues for Comparative Insight)

To understand the potential mechanisms of action of 1-(2,3,4-Trihydroxyphenyl)hexan-1-one, it is insightful to examine the cellular and molecular effects of its structural analogues, such as Differentiation-inducing factor-1 (DIF-1).

Enzyme Inhibition and Target Identification (e.g., Phosphodiesterase 1, Mitochondrial Malate (B86768) Dehydrogenase from DIF-1 studies)

Analogues of this compound have been shown to interact with and inhibit specific enzymes, providing clues to their mechanism of action.

Phosphodiesterase 1 (PDE1) Inhibition: Differentiation-inducing factor-1 (DIF-1), a chlorinated alkylphenone similar in structure to the subject compound, acts as a competitive inhibitor of phosphodiesterase 1 (PDE1). nih.gov PDE1 is an enzyme that hydrolyzes the second messengers cAMP and cGMP. frontiersin.org By inhibiting PDE1, DIF-1 can increase intracellular levels of cAMP, which in turn can lead to the regulation of various cellular processes, including cell growth. nih.gov The inhibition of PDE1 is considered a potential therapeutic strategy for various conditions, including cardiovascular diseases and cancer. nih.govfrontiersin.org

Mitochondrial Malate Dehydrogenase (MDH2) Inhibition: Research has identified novel inhibitors of mitochondrial malate dehydrogenase 2 (MDH2) that share structural similarities with the subject compound. plos.org One such study reported a benzohydrazide-containing compound that competitively inhibited MDH2 activity. plos.org This inhibition led to a reduction in NADH levels, decreased oxygen consumption, and subsequently suppressed the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key protein in cellular adaptation to low oxygen. plos.org The regulation of MDH is complex, with citrate (B86180) being able to allosterically activate or inhibit the enzyme depending on the concentrations of L-malate and NAD+. nih.govwikipedia.org

Modulation of Cellular Processes (e.g., antiproliferative effects in mammalian cells, glucose uptake)

The enzymatic inhibitory activities of these compounds translate into broader effects on cellular processes.

Antiproliferative Effects: The inhibition of enzymes like PDE1 by analogues such as DIF-1 can result in antiproliferative effects in mammalian cells. nih.gov The increase in cAMP due to PDE1 inhibition can activate signaling pathways that arrest the cell cycle. nih.gov

Modulation of Glucose Uptake: DIF-1 has been shown to promote glucose uptake in mammalian cells. oup.com This effect is partly attributed to an increase in intracellular cAMP content. oup.com High glucose levels have been shown to increase the expression of glucose transporter 1 (GLUT1), which facilitates glucose uptake. news-medical.net The modulation of glucose uptake is a significant area of research for metabolic diseases and cancer. nih.govahajournals.org

Preclinical Model Systems for Efficacy Evaluation

A variety of preclinical models are employed to assess the efficacy of compounds like this compound and its analogues for their potential therapeutic applications.

In Vitro Models: Initial screening of biological activities is often conducted using in vitro assays. For anti-HIV activity, cell-based assays using human cell lines like CD4-positive T-lymphocytes are utilized to determine the effective concentration (EC50) of the compounds against viral replication. nih.gov For antioxidant properties, cell-free assays such as DPPH and ABTS radical scavenging assays, as well as cell-based assays to measure the inhibition of lipid peroxidation, are commonly used. newswise.com

Animal Models: To evaluate the in vivo efficacy and pharmacokinetics of these compounds, various animal models are used. For anti-HIV research, specialized mouse models that can sustain long-term HIV infection, such as "participant-derived xenograft" (PDX) mice, have been developed. news-medical.net These models allow for the testing of new therapies and the study of viral dynamics in a living organism. news-medical.net For antioxidant therapies, preclinical models of diseases associated with oxidative stress, such as Parkinson's disease models using neurotoxins like MPTP, are employed to assess the neuroprotective effects of the compounds. mdpi.com Animal models of scrotal heat stress and knockout mice deficient in antioxidant enzymes are also used to evaluate the efficacy of antioxidant formulations. oup.com

Ex Vivo Models: Ex vivo models, which involve the use of tissues or organs outside the body, can also be utilized. For instance, isolated vascular tissues can be used to study the effects of compounds on vasodilation and other vascular functions. frontiersin.org

These preclinical models are crucial for gathering essential data on the efficacy and mechanism of action of new compounds before they can be considered for clinical trials in humans. newswise.comnih.govmdpi.com

In Vitro Cell-Based Assays (2D and 3D Cultures, Spheroids, Organoids)

Dihydroxyacetophenone derivatives have demonstrated notable biological activity. nih.govbenthamdirect.com For instance, certain brominated dihydroxyacetophenone compounds have shown significant antitumoral and antimicrobial properties. nih.gov In one study, newly synthesized dihydroxyacetophenone derivatives were evaluated for their antitumoral activities, highlighting the potential of this chemical scaffold in cancer research. nih.govbenthamdirect.com

Similarly, extensive research on trihydroxyflavone derivatives has revealed their potential as anticancer agents. A study involving seventeen trihydroxyflavone derivatives tested against human lung (A549), breast (MCF-7), and brain epithelial (U87) cancer cell lines showed that thirteen of these compounds exhibited anticancer activity against at least one cell line. mdpi.com The majority of these active compounds inhibited cancer cell growth with EC50 values ranging from 10 to 50 µM. mdpi.com Notably, the 3',4',5-trihydroxyflavone derivative was particularly effective against A549 and MCF-7 cells. mdpi.com The study also suggested that the ortho-dihydroxy group on the B ring is a crucial feature for both antioxidant and anticancer activities. mdpi.com

The following table summarizes the in vitro anticancer activity of some trihydroxyflavone analogues.

Compound/AnalogueCell LineAssayEndpointResult (µM)
3',4',5-TrihydroxyflavoneA549 (Lung)MTTEC50< 25
3',4',5-TrihydroxyflavoneMCF-7 (Breast)MTTEC50< 10
3,3',6-TrihydroxyflavoneU87 (Brain)MTTEC50< 25
3,3',4'-TrihydroxyflavoneU87 (Brain)MTTEC50< 25

Data sourced from a study on trihydroxyflavone derivatives. mdpi.com

It is important to note that information regarding the evaluation of this compound or its direct analogues in three-dimensional (3D) cell cultures, spheroids, or organoids is currently lacking in the available scientific literature.

In Vivo Murine Models for Preclinical Assessment (e.g., Syngeneic Models, Xenograft Models)

Specific in vivo studies on this compound in murine models have not been reported in the reviewed literature. However, preclinical assessments of other structurally related compounds provide a framework for how such molecules are evaluated for their therapeutic potential in living organisms. Xenograft and syngeneic mouse models are standard platforms for these types of investigations. nih.gov

As an illustrative example, the novel antitumor compound, N-beta-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190), has been evaluated in various murine tumor systems. nih.gov In studies using P388 leukemia, NC-190 demonstrated a significant increase in the life span of the treated mice. nih.gov When tested in mice with subcutaneously inoculated tumors, such as Lewis lung carcinoma and B16 melanoma, NC-190 not only inhibited tumor growth but also extended the survival of the animals. nih.gov Furthermore, in the Lewis lung carcinoma model, the compound was found to significantly inhibit spontaneous lung metastasis by over 90% following intravenous injections. nih.gov The effectiveness of NC-190 was observed through various administration routes, including intraperitoneal, subcutaneous, and intravenous. nih.gov

The table below presents a summary of the in vivo antitumor activity of NC-190 in different murine tumor models.

Murine ModelTumor TypeTreatment RegimenKey Findings
P388 LeukemiaLeukemia50 mg/kg, days 1-5 (i.p.)>200% increase in life span; 75% alive on day 30
L1210 LeukemiaLeukemia100 mg/kg, days 1-5>280% ILS; 50% 30-day survival
B16 MelanomaMelanoma50 mg/kg, days 1-5156% ILS; 30% 60-day survival
Lewis Lung CarcinomaCarcinomaNot specifiedTumor growth inhibition, increased life span, >90% inhibition of lung metastasis
M5076 Reticulum Cell SarcomaSarcoma25 mg/kg, days 1, 5, 9, 1398% ILS; 25% 90-day survival
Sarcoma 180Sarcoma50 mg/kg, days 3-10>300% ILS; 50% 60-day survival
MH134Hepatoma25 mg/kg, days 1-5148% ILS; 25% 60-day survival
Yoshida Sarcoma (rats)Sarcoma12.5 mg/kg, days 3-10129% ILS; 12.5% 60-day survival
AH130 (rats)Ascites Hepatoma6.3 mg/kg, days 3-10>161% ILS; 50% 60-day survival

Data sourced from a study on the antitumor activity of NC-190. nih.gov ILS refers to the increase in life span.

These findings for an analogue compound underscore the importance of in vivo models in characterizing the antitumor and antimetastatic potential of novel therapeutic agents.

Computational Chemistry and Molecular Modeling

Ligand-Target Interaction Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijcce.ac.ir This method is instrumental in understanding the structural basis of a compound's activity by simulating the ligand-protein complex and estimating the binding affinity. The more negative the docking score, the more favorable the binding affinity is predicted to be. nih.gov For 1-(2,3,4-Trihydroxyphenyl)hexan-1-one, docking studies can reveal key interactions between its functional groups—the trihydroxyphenyl ring and the hexanoyl chain—and the amino acid residues within a protein's active site.

While specific docking studies for this compound are not extensively documented, analysis of structurally similar phenolic compounds provides a strong basis for predicting its behavior. The three hydroxyl groups on the phenyl ring are capable of forming multiple hydrogen bonds with polar residues such as aspartate, glutamate, serine, and histidine in a target's binding pocket. The hexanoyl chain, being hydrophobic, is likely to engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Studies on analogous phenolic compounds, such as flavonoids and other acylphenols, have demonstrated their potential to inhibit various enzymes. For instance, molecular docking of phenolic compounds against human pancreatic α-amylase, an antidiabetic target, revealed that the number and position of hydroxyl groups are critical for binding. nih.gov Similarly, docking studies of prenylated flavonoids against aldose reductase, an enzyme implicated in diabetic complications, showed that hydroxyl groups and other substituents form crucial hydrogen bonds with residues like Tyr48, His110, and Trp111, resulting in strong binding affinities. nih.gov It is plausible that this compound would exhibit similar interaction patterns with these or other enzymes.

Illustrative Molecular Docking Results for this compound Analogs

The following table is a hypothetical representation based on docking results for structurally related phenolic compounds against common therapeutic targets.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Amino Acid Residues Potential Therapeutic Area
Aldose Reductase -8.5 Tyr48, His110, Trp111, Phe122 Diabetic Complications
α-Amylase -7.9 Asp197, Glu233, Asp300 Diabetes Mellitus
Cyclooxygenase-2 (COX-2) -9.2 Arg120, Tyr355, Ser530 Inflammation

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of new, untested compounds and guide the design of more effective molecules. nih.govimist.maimist.ma

For phenolic compounds, QSAR studies have revealed that their biological activities, such as antioxidant, anti-inflammatory, and antibacterial effects, are governed by a combination of electronic, steric, and hydrophobic properties. nih.govfrontiersin.org Key descriptors often include:

Lipophilicity (LogP): The hexanoyl chain in this compound imparts significant lipophilicity, which can enhance its ability to cross cell membranes. frontiersin.org

Electronic Properties: The trihydroxyphenyl moiety's electronic nature, influenced by the electron-donating hydroxyl groups, is crucial for activities like radical scavenging.

Topological and Steric Descriptors: The molecule's size, shape, and the spatial arrangement of its atoms affect how it fits into a target's binding site.

A QSAR study on phenolic compounds' antioxidant activity found that properties related to drug-likeness, molecular fingerprints, and electronic characteristics were highly correlated with their efficacy. nih.govresearchgate.net Another analysis on anti-inflammatory compounds highlighted the importance of structural factors like shadow ratio and dipole moment in determining their effectiveness. nih.gov Applying these principles to this compound, a QSAR model would likely demonstrate that its antioxidant potential is strongly dependent on the hydroxyl groups, while its ability to interact with specific enzymes would be modulated by a balance between its hydrophilic polyphenol head and its lipophilic alkyl tail.

Key Molecular Descriptors for QSAR Analysis of this compound and its Analogs

Descriptor Type Specific Descriptor Significance in QSAR Models
Hydrophobicity LogP (Octanol-Water Partition Coefficient) Influences membrane permeability and hydrophobic interactions with target proteins. frontiersin.org
Electronic HOMO/LUMO Energies Relates to the molecule's ability to donate or accept electrons, crucial for antioxidant activity. imist.ma
Topological Topological Polar Surface Area (TPSA) Predicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Constitutional Molecular Weight A fundamental property affecting drug-likeness and pharmacokinetics.

| Structural | Number of Hydrogen Bond Donors/Acceptors | The three hydroxyl groups and the ketone oxygen are key sites for forming hydrogen bonds. |

Prediction of Pharmacological Targets and Binding Affinities

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action and potential side effects. northumbria.ac.uk In silico target fishing (or reverse docking) is an emerging computational strategy used to screen a small molecule against a large database of proteins to predict its most likely biological targets. nih.govnih.gov This approach can uncover novel therapeutic uses for existing compounds and clarify the polypharmacology (interaction with multiple targets) of new chemical entities. actamedica.org

For this compound, target prediction could be performed using various computational tools that rely on ligand similarity, pharmacophore mapping, or reverse docking. nih.govactamedica.org For example, a study on the related natural product Xanthorrhizol used servers like PharmMapper to identify potential targets, which were found to be involved in steroid metabolic processes and cytochrome P450 pathways. nih.govresearchgate.net Given the structural similarities, it is conceivable that this compound may interact with similar targets.

Once potential targets are identified, their binding affinities can be predicted to rank them in order of likelihood. nih.gov These predictions are often based on scoring functions from docking programs or more advanced machine learning models trained on experimental binding data. nih.govnih.gov Such predictions can help prioritize targets for subsequent experimental validation.

Illustrative Predicted Pharmacological Targets for this compound

This table presents a hypothetical list of potential protein targets based on computational predictions for similar phenolic structures.

Predicted Protein Target Target Class Associated Disease/Process Prediction Method
Retinoid X receptor alpha (RXRA) Nuclear Receptor Steroid Metabolism, Cancer Ligand-based Similarity, Reverse Docking
11-beta-hydroxysteroid dehydrogenase 1 (HSD11B1) Enzyme (Oxidoreductase) Metabolic Syndrome, Inflammation Ligand-based Similarity, Reverse Docking
Mitogen-activated protein kinase 1 (MAPK1) Enzyme (Kinase) Cancer, Inflammatory Diseases Pharmacophore Screening
Phosphodiesterase 4 (PDE4) Enzyme (Hydrolase) Inflammation, Respiratory Diseases Target Prediction Server (e.g., SwissTargetPrediction)

Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in "1-(2,3,4-Trihydroxyphenyl)hexan-1-one".

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For "this compound," ¹H NMR and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoyl chain. The aromatic region would likely display two doublets, corresponding to the two protons on the trihydroxyphenyl ring, with their chemical shifts influenced by the electron-donating hydroxyl groups and the electron-withdrawing carbonyl group. The protons of the hexanoyl chain would appear as a series of multiplets, with the methylene (B1212753) group adjacent to the carbonyl (α-CH₂) appearing most downfield due to the deshielding effect of the carbonyl group. The terminal methyl group (CH₃) would appear as a triplet at the most upfield position of the aliphatic signals. The protons of the three hydroxyl groups would appear as singlets, the chemical shifts of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 190-200 ppm. The aromatic carbons would show distinct signals, with those bearing hydroxyl groups appearing at lower field. The carbons of the hexanoyl chain would have signals in the aliphatic region of the spectrum.

A summary of expected ¹H NMR chemical shifts for the aromatic protons based on the analogue 2',3',4'-trihydroxyacetophenone is presented below. researchgate.net

ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic H-5~6.4d
Aromatic H-6~7.3d

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by absorption bands corresponding to its key structural features. Based on general principles for polyhydroxylated benzophenones, the following characteristic peaks are expected. researchgate.netresearchgate.netstackexchange.com

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (hydroxyl)3500-3200 (broad)Stretching vibration of the phenolic hydroxyl groups.
C-H (aromatic)3100-3000Stretching vibration of the C-H bonds on the phenyl ring.
C-H (aliphatic)3000-2850Stretching vibrations of the C-H bonds in the hexanoyl chain.
C=O (ketone)1630-1680Stretching vibration of the conjugated carbonyl group. stackexchange.com
C=C (aromatic)1600-1450Stretching vibrations within the aromatic ring.
C-O (phenol)1260-1180Stretching vibration of the C-O bond of the phenolic hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. "this compound" possesses a conjugated system comprising the benzene (B151609) ring and the carbonyl group. The UV-Vis spectrum is expected to show absorption bands characteristic of such a chromophore. utoronto.ca

The spectrum would likely exhibit two main absorption bands:

A strong absorption band at a shorter wavelength (around 200-280 nm) corresponding to the π → π* transitions of the aromatic ring.

A weaker absorption band at a longer wavelength (around 280-350 nm) due to the n → π* transition of the carbonyl group. masterorganicchemistry.com

The exact position and intensity of these bands can be influenced by the solvent polarity and the pH of the medium, which can affect the ionization state of the phenolic hydroxyl groups. uobabylon.edu.iq

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For "this compound" (molecular weight: 224.25 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. scbt.com

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₁₂H₁₆O₄).

The fragmentation pattern in the mass spectrum provides valuable structural clues. For aromatic ketones, common fragmentation pathways include: whitman.edujove.comwhitman.edumiamioh.edu

α-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain is a characteristic fragmentation for ketones. This would result in the formation of a stable acylium ion. For "this compound," this would lead to a prominent peak corresponding to the [M - C₅H₁₁]⁺ fragment (the trihydroxybenzoyl cation). Another α-cleavage could result in the loss of the trihydroxyphenyl group.

McLafferty Rearrangement: If the alkyl chain is long enough (which it is in this case), a McLafferty rearrangement can occur, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of "this compound" from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds. A reversed-phase HPLC method would be suitable for "this compound". While a specific method for this compound is not detailed in the literature, a method for the analogous 2',3',4'-trihydroxyacetophenone provides a good starting point. sielc.com

A typical HPLC system for the analysis of "this compound" would consist of:

ComponentDescription
Stationary Phase A C18 column is commonly used for the separation of phenolic compounds due to its hydrophobic nature.
Mobile Phase A gradient elution using a mixture of an aqueous solvent (often acidified with formic or phosphoric acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com
Detection A Diode Array Detector (DAD) or a UV-Vis detector set at the wavelength of maximum absorbance (λmax) of the compound would be used for detection and quantification.

The retention time of the compound under specific chromatographic conditions would be a key parameter for its identification. Quantification is achieved by creating a calibration curve using standards of known concentrations. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). This hyphenated technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry. nih.gov LC-MS is particularly valuable for analyzing complex samples where co-elution of compounds might occur.

In an LC-MS analysis of "this compound," the compound would first be separated by the HPLC system as described above. The eluent would then be introduced into the mass spectrometer. For mass spectrometric detection, an electrospray ionization (ESI) source is commonly used for phenolic compounds, which can be operated in either positive or negative ion mode.

Tandem mass spectrometry (LC-MS/MS) can be employed for even more specific and sensitive quantification. eur.nl This involves selecting the molecular ion of "this compound" and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. By monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring or SRM), highly accurate and precise quantification can be achieved, even in complex biological matrices. chemrxiv.org

Q & A

Q. What are the common synthetic routes for preparing 1-(2,3,4-Trihydroxyphenyl)hexan-1-one, and what are the key reaction conditions to consider?

Synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation , where a hexanoyl group is introduced to the trihydroxyphenyl moiety. Key considerations include:

  • Protecting hydroxyl groups (e.g., acetylation or silylation) to prevent undesired side reactions during acylation .
  • Use of Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts reactions, with anhydrous conditions to avoid hydrolysis .
  • Solvent selection (e.g., dichloromethane or toluene) and temperature control (0–25°C) to optimize yield and minimize decomposition.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize the structure of this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for trihydroxyphenyl) and ketone carbonyl signals (δ 200–210 ppm). Hydroxyl groups may appear as broad singlets unless deuterated solvents are used .
  • IR : Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 224.12 (exact mass) and fragmentation patterns to confirm the hexanone chain .

Q. What are the predicted physicochemical properties (e.g., solubility, pKa) of this compound, and how do they compare to experimental values?

  • Predicted properties : Density ≈1.14 g/cm³, pKa ~9.77 (hydroxyl groups), and boiling point ~371.5°C (based on QSPR models for analogous hydroxyketones) .
  • Experimental validation : Solubility in polar solvents (e.g., ethanol, DMSO) should be tested empirically due to potential hydrogen bonding effects. Discrepancies between predicted and observed pKa may arise from intermolecular interactions in crystalline states .

Advanced Research Questions

Q. How can the crystal structure of this compound inform its molecular interactions and stability?

Single-crystal X-ray diffraction data (triclinic system, space group P1) reveal:

  • Hydrogen-bonding networks : Intramolecular O-H···O interactions stabilize the planar trihydroxyphenyl ring, while intermolecular bonds contribute to crystal packing .
  • Conformational flexibility : The hexanone chain adopts a staggered conformation, minimizing steric hindrance. Stability under ambient conditions correlates with tight crystal packing (cell volume = 570.6 ų) .

Q. What strategies are effective in optimizing the yield of this compound during synthesis, particularly in managing polyhydroxy aromatic intermediates?

  • Stepwise protection : Use trimethylsilyl (TMS) groups to protect hydroxyls before acylation, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Catalyst optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates byproducts like 4-(3,4-Dihydroxyphenyl)butan-2-one (CAS 61152-62-3) .

Q. How does the presence of multiple hydroxyl groups influence the compound's reactivity in various chemical environments (e.g., oxidative conditions, pH-dependent stability)?

  • Oxidative susceptibility : The trihydroxyphenyl moiety is prone to oxidation, forming quinone derivatives. Stabilize with antioxidants (e.g., ascorbic acid) during storage .
  • pH-dependent behavior : Deprotonation of hydroxyl groups (pKa ~9.77) enhances solubility in basic media but may accelerate degradation. Buffered solutions (pH 6–8) are recommended for biological assays .

Q. What computational approaches are recommended to model the electronic structure and spectroscopic properties of this compound?

  • Density Functional Theory (DFT) : Calculate optimized geometries and NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to validate experimental data .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

Q. How can researchers resolve discrepancies between predicted and experimentally observed data (e.g., boiling point, density) for this compound?

  • Validation protocols : Compare predicted boiling points (e.g., 371.5°C) with thermogravimetric analysis (TGA) results.
  • Error sources : Predicted density values (1.14 g/cm³) may differ due to crystalline vs. amorphous forms. Use powder X-ray diffraction (PXRD) to assess polymorphism .

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1-(2,3,4-Trihydroxyphenyl)hexan-1-one
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Reactant of Route 2
1-(2,3,4-Trihydroxyphenyl)hexan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.